5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Overview
Description
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid, also known as Piperic acid, is an organic compound with the empirical formula C12H10O4 . It has a molecular weight of 218.21 .
Molecular Structure Analysis
The molecule consists of a benzodioxol group attached to a penta-2,4-dienoic acid group . The SMILES string representation of the molecule isOC(=O)\\C=C\\C=C\\c1ccc2OCOc2c1
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 218-223 °C . It has a molecular weight of 218.21 .Scientific Research Applications
Electrochemical Analysis
- Scientific Field: Electrochemistry .
- Application Summary: This compound has been used in the development of a simple one-step electroanalytical method for the quantification of antioxidant piperine at a glassy carbon-based sensor .
- Methods of Application: The electrochemical behavior of piperine was investigated using square wave voltammetry. The reaction kinetics were studied and experimental conditions were optimized .
- Results: Under optimized experimental conditions, the square wave reduction peak current was linear over a concentration range of 8 to 48 μg/mL (R²=0.995) with a limit of detection (LOD) and limit of quantification of 2.4 μg/mL and 8.1μg/mL respectively .
Anticancer Evaluation
- Scientific Field: Oncology .
- Application Summary: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
- Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Synthetic Cathinones
- Scientific Field: Pharmacology .
- Application Summary: A compound with a similar structure, N,N-Dimethylpentylone, is part of the synthetic cathinones group, which are known for their stimulant effects .
- Methods of Application: Synthetic cathinones are usually consumed orally, nasally, or by injection . They are often found in “bath salts” and other designer drugs .
- Results: The effects of synthetic cathinones can include increased heart rate, elevated blood pressure, and other stimulant effects .
Synthetic Cathinones
- Scientific Field: Pharmacology .
- Application Summary: A compound with a similar structure, N,N-Dimethylpentylone, is part of the synthetic cathinones group, which are known for their stimulant effects .
- Methods of Application: Synthetic cathinones are usually consumed orally, nasally, or by injection . They are often found in “bath salts” and other designer drugs .
- Results: The effects of synthetic cathinones can include increased heart rate, elevated blood pressure, and other stimulant effects .
Safety And Hazards
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871913 | |
Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid | |
CAS RN |
5285-18-7 | |
Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5285-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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